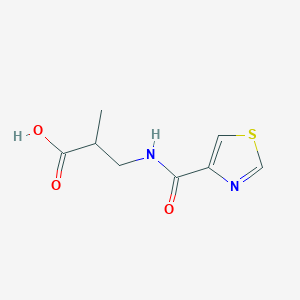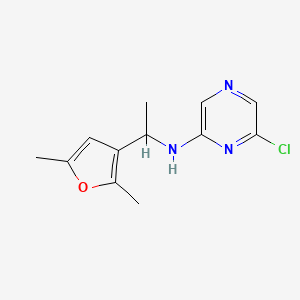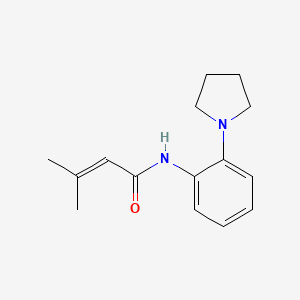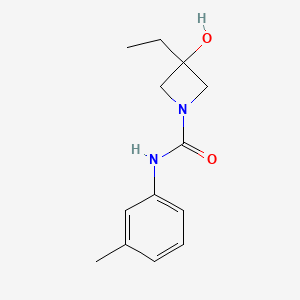
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide is a compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the [2+2] cycloaddition of imines and alkenes (aza Paternò–Büchi reaction). This reaction is often carried out under photochemical conditions to form the azetidine ring efficiently.
Functionalization: The introduction of the ethyl and hydroxy groups at the 3-position can be achieved through nucleophilic substitution reactions. Common reagents include ethyl halides and hydroxylating agents.
Amidation: The final step involves the formation of the carboxamide group by reacting the azetidine derivative with an appropriate amine, such as m-toluidine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in an appropriate solvent.
Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).
Substitution: Alkyl halides or aryl halides in the presence of a base such as NaH (Sodium hydride).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various alkyl or aryl derivatives.
科学的研究の応用
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.
Polymer Science: The compound can be used in the synthesis of polymers with unique properties, such as enhanced mechanical strength and thermal stability.
Material Science: The compound is used in the development of advanced materials, such as coatings and adhesives, due to its reactive nature and ability to form stable bonds.
作用機序
The mechanism of action of 3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target, leading to therapeutic effects.
Polymer Science: In polymerization reactions, the azetidine ring can undergo ring-opening polymerization, leading to the formation of polyamines with unique properties.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid analog with applications in medicinal chemistry.
3-Methyl-3-hydroxyazetidine-1-carboxamide: A similar compound with a methyl group instead of an ethyl group, used in similar applications.
N-(m-tolyl)azetidine-1-carboxamide: Lacks the hydroxy and ethyl groups, used as an intermediate in organic synthesis.
Uniqueness
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide is unique due to the presence of both the ethyl and hydroxy groups at the 3-position, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups are essential.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
3-ethyl-3-hydroxy-N-(3-methylphenyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-3-13(17)8-15(9-13)12(16)14-11-6-4-5-10(2)7-11/h4-7,17H,3,8-9H2,1-2H3,(H,14,16) |
InChIキー |
KQGOEWRTLLIUQG-UHFFFAOYSA-N |
正規SMILES |
CCC1(CN(C1)C(=O)NC2=CC=CC(=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


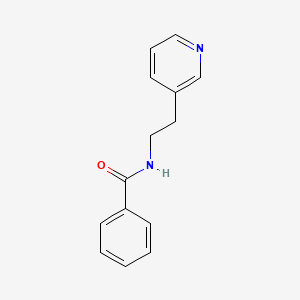

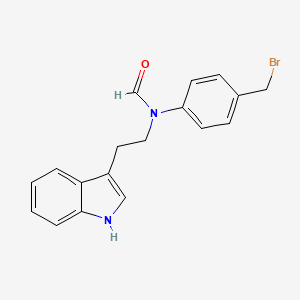
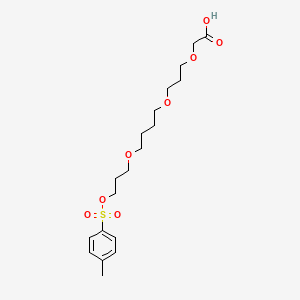

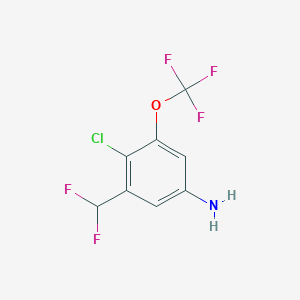
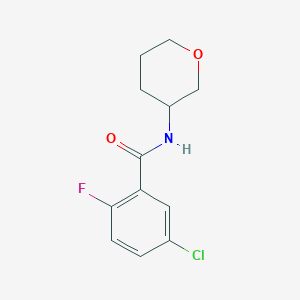
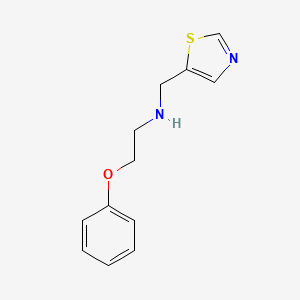
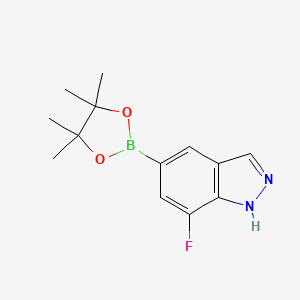
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)

